Nampt-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

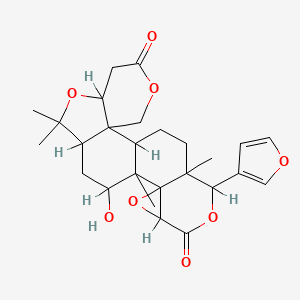

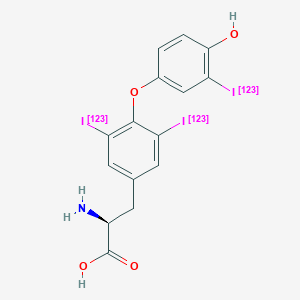

Nampt-IN-1, also known as LSN3154567, is a potent and selective inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). It inhibits purified NAMPT with an IC50 of 3.1 nM . NAMPT is a rate-limiting enzyme in the NAD salvage pathway of mammalian cells and is overexpressed in numerous types of cancers .

Chemical Reactions Analysis

Nampt-IN-1 inhibits NAD+ formation in cells by inhibiting the enzyme NAMPT . NAMPT catalyzes the conversion of nicotinamide and phosphoribosylpyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key step in the NAD+ biosynthesis pathway .

Scientific Research Applications

Field

This application falls under the field of Neuropharmacology .

Application Summary

Nampt-IN-1, a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), plays a significant role in neurogenesis. NAMPT is highly expressed in the hippocampus, mediating cell self-renewal, proliferation, and oligodendrocyte synthesis by inducing the biosynthesis of NAD in neural stem cells/progenitor cells .

Methods of Application

NAMPT’s role as an intracellular NAD regulator was initially reported in 1957 . It was later identified to be highly expressed in visceral adipose tissues, closely linked with the prognosis of obese patients . NAMPT expression is induced by circadian regulators CLOCK and BMAL1, which are complex with SIRT1 .

Results or Outcomes

Targeting NAMPT may be a powerful therapeutic strategy for neurodegenerative diseases . NAMPT affects a remedial pathway that can resist stress and repair DNA .

Cancer Research

Field

This application falls under the field of Oncology .

Application Summary

Nampt-IN-1 inhibits NAD+ formation in and proliferation of HCT116 cells, a colorectal carcinoma cell line . It also inhibits cell growth in a panel of cancer cell lines .

Methods of Application

Nampt-IN-1 is used to inhibit NAD+ formation in cancer cells, thereby inhibiting their proliferation .

Results or Outcomes

Nampt-IN-1 has been shown to inhibit cell growth in a panel of cancer cell lines, with IC50s ranging from less than 0.2 to 2 μM .

Inflammation Regulation

Field

This application falls under the field of Immunology .

Application Summary

Nampt-IN-1, as an activator of NAMPT, plays a role in inflammation regulation. NAMPT converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), which is then used to generate NAD, essential for cellular health and preventing senescence .

Methods of Application

The role of NAMPT in inflammation regulation is studied by observing its effects when secreted into the bloodstream. The extracellular form is known as eNAMPT .

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Field

This application falls under the field of Pharmacology .

Application Summary

Nampt-IN-1, as an activator of NAMPT, has shown strong neuroprotective efficacy in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) without any overt toxicity .

Methods of Application

The role of NAMPT in CIPN is studied by observing its effects on intracellular levels of NAD and subsequent metabolic and transcriptional reprogramming .

Results or Outcomes

The study found that NAMPT activators effectively increased intracellular levels of NAD and induced subsequent metabolic and transcriptional reprogramming . These findings demonstrate the potential of NAMPT activators in the treatment of neurodegenerative diseases or conditions associated with NAD level decline .

Aging and Metabolic Syndrome

Field

This application falls under the field of Gerontology and Endocrinology .

Application Summary

The decline in cellular or tissue NAD levels has been associated with aging and the pathophysiology of a variety of human diseases or conditions such as metabolic syndrome . NAMPT, the rate-limiting enzyme in the NAD salvage pathway, plays a crucial role in maintaining NAD homeostasis, which is pivotal for proper cellular functions .

Methods of Application

NAMPT catalyzes the condensation of NAM and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT) .

Results or Outcomes

NAMPT activators effectively increased intracellular levels of NAD and induced subsequent metabolic and transcriptional reprogramming . These findings demonstrate the potential of NAMPT activators in the treatment of diseases or conditions associated with NAD level decline .

Cardiovascular Diseases

Field

This application falls under the field of Cardiology .

Application Summary

NAMPT is involved in the host’s defense mechanism and plays a significant role in metabolic homeostasis and cell survival . It is of great significance in cardiovascular diseases as it is involved in the NAMPT–NAD–SIRT cascade, which is validated as a strong intrinsic defense system .

Methods of Application

The role of NAMPT in cardiovascular diseases is studied by observing its effects when secreted into the bloodstream. The extracellular form is known as eNAMPT .

Results or Outcomes

NAMPT affects a remedial pathway that can resist stress and repair DNA . Therefore, targeting NAMPT may be a powerful therapeutic strategy for cardiovascular diseases .

Safety And Hazards

Future Directions

Research on NAMPT and its inhibitors, including Nampt-IN-1, is ongoing. The regulatory roles of NAMPT in tumor development and progression are being explored, and NAMPT is considered a potential biomarker of cancer . The development of NAMPT inhibitors as a therapeutic strategy for cancer treatment is a promising area of research .

properties

IUPAC Name |

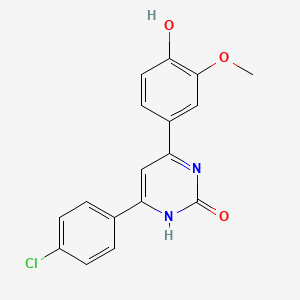

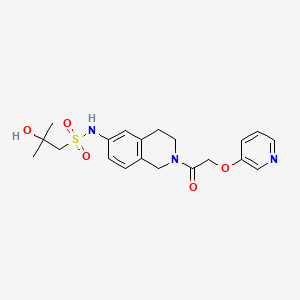

2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSCLARESIWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nampt-IN-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.